molecular formula C13H11N3O2S B2565597 methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate CAS No. 338419-82-2

methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate

Cat. No.: B2565597
CAS No.: 338419-82-2
M. Wt: 273.31
InChI Key: SLGKQRWFPYWLMQ-UHFFFAOYSA-N
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Description

“Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate” is a chemical compound with the CAS Number: 338419-82-2 . It has a molecular weight of 273.32 and its IUPAC name is methyl (5H-pyrimido [5,4-b]indol-4-ylsulfanyl)acetate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11N3O2S/c1-18-10 (17)6-19-13-12-11 (14-7-15-13)8-4-2-3-5-9 (8)16-12/h2-5,7,16H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 273.32 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Synthesis of 5H-pyrimido[5,4-b]indole derivatives : Methyl 3-amino-1H-indole-2-carboxylates react with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. This includes the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, and other related compounds (Shestakov et al., 2009).

  • Tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides synthesis : Methyl (styrylsulfonyl)acetate is used as a building block for synthesizing various derivatives, including 5-phenyl-2,3,5,6–4H-tetrahydro-1,4-thiazin-3-one and its derivatives, showcasing the versatility of these compounds in synthetic chemistry (Takahashi & Yuda, 1996).

Pharmacological and Biological Studies

  • Antibacterial Evaluation of Aza-β-Carboline Analogs : A study explored the antibacterial properties of 5H-pyrimido[5,4-b]indole-4-carboxamides and 5H-pyrimido-[5,4-b]indole-4-ketones, showing potential applications in combating bacterial drug resistance (Xu et al., 2021).

  • Activation of a Mutagen : Research on the mutagenic properties of 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a compound related to methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate, has been conducted, shedding light on its interaction with DNA and potential implications in mutagenesis (Hashimoto et al., 1980).

Chemical Reactions and Mechanisms

  • Synthesis of Nitrogen/Sulfur Heterocycles : A study demonstrated the synthesis of a new series of nitrogen and sulfur heterocyclic systems, including 2,3-bis((5,6-dihydro-14H-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3 ylsulfanyl)methyl)quinoxalines, by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings (Boraei et al., 2020).

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-18-10(17)6-19-13-12-11(14-7-15-13)8-4-2-3-5-9(8)16-12/h2-5,7,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGKQRWFPYWLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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